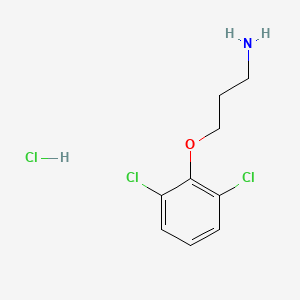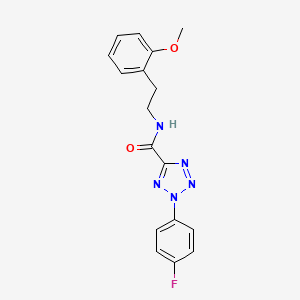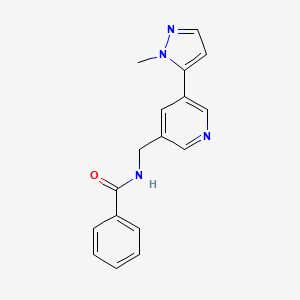
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” is a complex organic compound that contains a benzamide group attached to a pyridine ring, which is further connected to a 1-methyl-1H-pyrazole ring . Compounds with similar structures have been used in various fields, including medicinal chemistry and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyridine ring, and a 1-methyl-1H-pyrazole ring . These groups could potentially allow for various interactions and reactivities.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the pyrazole and pyridine rings could potentially affect its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Nicotinamide Phosphoribosyltransferase (NAMPT) Activation
NAMPT plays a critical role in the NAD+ salvage pathway, which is essential for metabolism and aging. Compounds structurally related to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide have been identified as potent NAMPT activators . This application is significant in therapeutic strategies aimed at treating diseases related to aging and metabolic disorders.
Anti-Tubercular Activity
Derivatives of the compound have been synthesized and evaluated for their anti-tubercular properties against Mycobacterium tuberculosis . The structural similarity suggests that N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide could be a candidate for further investigation as an anti-tubercular agent.
Antileishmanial and Antimalarial Evaluation
Molecular simulation studies have shown that related compounds exhibit potent in vitro antipromastigote activity, which is promising for the development of antileishmanial and antimalarial drugs . The compound’s potential efficacy in these areas could be explored further.
Cancer Research: Kinase Inhibition
Compounds with similar structures have been found to inhibit tyrosine kinases, which are therapeutic targets in cancer treatment . N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide may also serve as a kinase inhibitor, making it valuable for cancer research.
Pharmacophore-Based Virtual Screening
The compound has been identified through pharmacophore-based virtual screening as a novel NAMPT inhibitor . This application is crucial for drug discovery processes where the compound can serve as a lead structure for developing new therapeutic agents.
Synthetic Chemistry: Imidazole Derivatives
Imidazole-containing compounds, which share a structural framework with N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide, have a broad range of biological activities . This compound could be used in synthetic chemistry to create new imidazole derivatives with potential pharmacological applications.
RET Kinase Selectivity in Cancer Therapy
In vitro studies have demonstrated that structurally related compounds exhibit high selectivity for RET kinase, which is implicated in certain cancers . This suggests that N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide could be developed as a selective RET kinase inhibitor.
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole-bearing compounds have been found to exhibit significant antileishmanial and antimalarial activities
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby exerting its pharmacological effects.
Result of Action
Given its reported antileishmanial and antimalarial activities , it can be inferred that the compound may induce cytotoxic effects in the Leishmania and Plasmodium parasites, leading to their death and clearance from the host organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-16(7-8-20-21)15-9-13(10-18-12-15)11-19-17(22)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYDWMFILFIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)
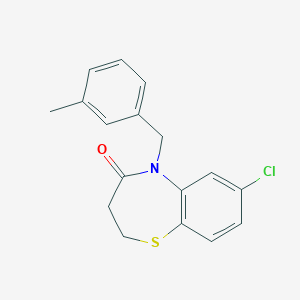



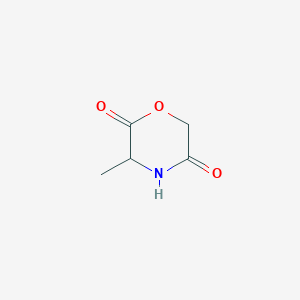
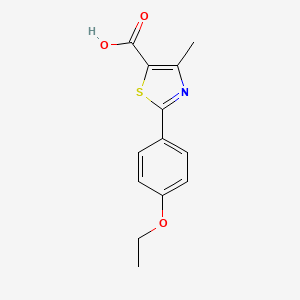
![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)
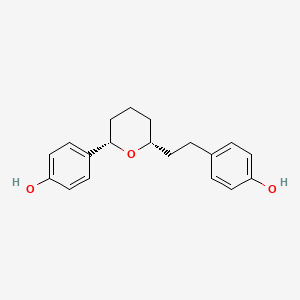
![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014138.png)
![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)

